molecular formula C26H28N2O4 B11062186 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline

Cat. No.: B11062186
M. Wt: 432.5 g/mol
InChI Key: FEPVWASBDHGQJJ-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrrole ring, a benzyl group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline: Unique due to its combination of pyrrole and isoquinoline rings with multiple methoxy groups.

    1-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(4,5-dimethoxybenzyl)-isoquinoline: Similar structure but lacks some methoxy groups.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(4,5-dimethoxybenzyl)-isoquinoline: Similar structure but different positioning of functional groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-[[2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethoxyphenyl]methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C26H28N2O4/c1-16-7-8-17(2)28(16)22-15-26(32-6)24(30-4)13-19(22)11-21-20-14-25(31-5)23(29-3)12-18(20)9-10-27-21/h7-10,12-15H,11H2,1-6H3

InChI Key

FEPVWASBDHGQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC)C

Origin of Product

United States

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